molecular formula C19H21F3N4O2S B2927071 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921493-08-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2927071
CAS No.: 921493-08-5
M. Wt: 426.46
InChI Key: YETFFYDMJIFGNO-UHFFFAOYSA-N
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a recognized potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of pathophysiological processes, particularly in the cardiovascular system and kidneys. Its research value is centered on the investigation of TRPC6-mediated calcium signaling, which plays a critical role in conditions such as focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases, as well as in cardiac hypertrophy and pulmonary hypertension. By selectively blocking TRPC6 activity, this compound helps researchers elucidate the channel's contribution to disease progression in cellular and animal models. Studies have shown that inhibition of TRPC6 can attenuate pathological changes in the glomerular podocytes, making it a vital tool for probing the mechanisms of renal fibrosis and injury. Furthermore, its application extends to neurological research, where TRPC6 has been investigated for its role in neuroprotection and ischemic stroke. This inhibitor is therefore essential for fundamental research aimed at understanding calcium-dependent signaling pathways and for validating TRPC6 as a therapeutic target for a range of disorders.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)12-5-4-8-14(9-12)23-16(27)10-15-11-29-18(25-15)26-17(28)24-13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFFYDMJIFGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring, a cyclohexylureido group, and a trifluoromethylphenyl moiety. The unique combination of these structural features contributes to its biological activity.

Key Structural Features:

  • Thiazole Ring: Known for its role in various biological activities.
  • Cyclohexylureido Group: Enhances stability and bioavailability.
  • Trifluoromethyl Group: Increases lipophilicity and may improve interaction with biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets, likely including enzymes or receptors involved in various biochemical pathways. The thiazole and trifluoromethyl groups are hypothesized to play crucial roles in these interactions, modulating enzyme activity and influencing cellular signaling pathways.

Anticonvulsant Activity

Research has indicated that compounds similar to 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit anticonvulsant properties. A study on related N-phenylacetamide derivatives demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) seizure tests . The presence of the trifluoromethyl group was noted to enhance the anticonvulsant effect, suggesting that structural modifications can significantly impact pharmacological activity.

Selective Inhibition Studies

In vitro studies have shown that compounds with similar chemical structures can selectively inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated potent inhibition of FLT3-ITD-positive acute myeloid leukemia cells, highlighting the potential therapeutic applications of thiazole-containing compounds in oncology .

Case Studies and Data Tables

  • Anticonvulsant Efficacy:
    A comparative study evaluated several derivatives for their anticonvulsant activity. The results are summarized in Table 1:
    CompoundMES Seizures Protection (mg/kg)6-Hz Model Protection
    Compound A (similar structure)100 (0.5 h)Yes
    Compound B (with trifluoromethyl)50 (0.5 h)Yes
    Compound C (without trifluoromethyl)300 (4 h)No
    The data indicate that the introduction of fluorinated groups significantly enhances anticonvulsant efficacy.
  • Kinase Inhibition:
    Another study evaluated the kinase inhibition profile of thiazole derivatives:
    CompoundTarget KinaseIC50 (nM)
    Compound D (related structure)FLT3-ITD30
    Compound E (with trifluoromethyl)c-KIT50
    Compound F (without fluorine substitution)FLT3 wt>300
    This table illustrates how structural modifications can lead to selective inhibition of cancer-related kinases.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Family

a. Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) ()
  • Structure : Similar thiazole and trifluoromethylphenyl groups but includes a piperazine-ethyl ester chain.
  • Key Data : Yield = 92.0%; ESI-MS m/z = 548.2 [M+H]+.
  • Comparison : The ethyl ester and piperazine substituents increase molecular weight (548.2 vs. ~386.5 for the target compound) and may alter solubility. The absence of a cyclohexylureido group reduces lipophilicity.
b. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) ()
  • Structure : Benzothiazole core with dual trifluoromethyl groups.
  • Key Data : Yield = 19%; synthesized via microwave-assisted coupling.
  • Lower yield (19%) suggests synthetic challenges compared to conventional methods.
c. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Simpler thiazole-acetamide with dichlorophenyl substituents.
  • Key Data : Twisted dihedral angle (61.8°) between aryl and thiazole rings; synthesized via EDC.HCl-mediated coupling.
  • Comparison : The dichlorophenyl group introduces steric bulk but lacks the trifluoromethyl group’s electronic effects. Twisted conformation may reduce planarity and π-π stacking interactions.
a. Anti-inflammatory Acetamide Derivatives ()
  • Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.
  • Comparison: While the target compound’s activity is unspecified, the trifluoromethyl group may enhance target binding compared to ethylamino substituents.
b. Pan-Tropomyosin Inhibitors ()
  • Example: 2-(4-((6-(1-Methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (4a).

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